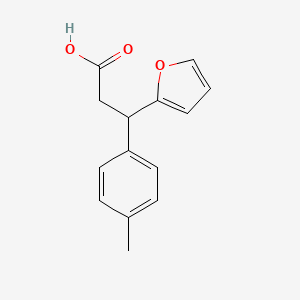

3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-10-4-6-11(7-5-10)12(9-14(15)16)13-3-2-8-17-13/h2-8,12H,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXLYDLLEQHJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid typically involves the following steps:

Furan Ring Formation: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Aromatic Substitution:

Coupling Reaction: The furan and methylphenyl groups can be coupled using a Grignard reaction or a Suzuki coupling reaction.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Example Reaction:

Conditions:

-

Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.

-

Temperature: Reflux (70–80°C).

Amidation Reactions

The acid reacts with amines to form amides, a key step in drug design. Coupling agents like EDCI/HOBt enhance efficiency.

Example Reaction:

Conditions:

-

Solvent: Dichloromethane or DMF.

-

Temperature: Room temperature (20–25°C).

-

Yield: ~75–88%.

Oxidation of the Furan Ring

The furan moiety is susceptible to oxidation, forming electrophilic intermediates or dihydroxy derivatives.

Example Reaction:

Conditions:

-

Oxidizing agent: meta-Chloroperbenzoic acid (mCPBA).

-

Solvent: Chloroform or acetone.

Electrophilic Aromatic Substitution

The 4-methylphenyl group directs electrophiles to its para position, enabling nitration or sulfonation.

Example Reaction (Nitration):

Conditions:

-

Nitrating agent: Concentrated nitric acid in sulfuric acid.

-

Temperature: 0–5°C (controlled to avoid over-nitration).

Reduction of the Carboxylic Acid Group

The carboxylic acid is reduced to a primary alcohol using strong reducing agents.

Example Reaction:

Conditions:

-

Reducing agent: Lithium aluminum hydride (LiAlH).

-

Solvent: Dry tetrahydrofuran (THF).

-

Yield: ~70–80% (theoretical basis).

Salt Formation

The acid forms water-soluble salts with inorganic bases, useful for purification or formulation.

Example Reaction:

Conditions:

Superelectrophilic Activation in Brønsted Acids

In triflic acid (TfOH), the compound forms O,C-diprotonated intermediates, enabling hydroarylation or polymerization.

Mechanistic Insight:

-

Step 1: Protonation at the carbonyl oxygen and furan oxygen.

-

Step 2: Generation of a dicationic species () that reacts with arenes.

-

Example Product: 3-Aryl-3-(furan-2-yl)propanoic acid derivatives .

Key Data:

Comparative Analysis of Derivatives

Scientific Research Applications

Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds. Biology Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : Used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3-(furan-2-yl)-3-(4-methylphenyl)propanoic acid with structurally related propanoic acid derivatives:

Key Observations

Synthesis and Stability :

- The target compound’s synthesis via TfOH or AlCl₃ catalysis mirrors methods for analogs like 2l–2o , but yields vary with substituent steric bulk. For example, 4-methylphenyl derivatives (e.g., 2l ) achieve higher yields (71%) compared to highly substituted analogs like 2n (14%) .

- The furan ring’s electron-rich nature may enhance reactivity in electrophilic substitutions, while the 4-methylphenyl group balances lipophilicity without excessive steric hindrance .

In contrast, 3-(furan-2-yl)propanoic acid derivatives (e.g., compound 31 in ) exhibit anticancer activity when modified into amides, highlighting the importance of functional group choice .

The furan ring’s polarity may improve aqueous solubility relative to purely aromatic analogs like 3-(4-methylphenyl)propanoic acid .

Metabolic and Pharmacokinetic Profiles: Propanoic acid derivatives with hydroxyl groups (e.g., DHCA) undergo extensive phase II metabolism (sulfation, glucuronidation), whereas the target compound’s lack of hydroxyl groups may reduce such transformations, prolonging bioavailability .

Research Findings and Implications

- Further studies should explore structure-activity relationships (SAR) to optimize substituents .

- Synthetic Flexibility : The use of AlCl₃ or TfOH allows modular synthesis of diverse analogs, enabling rapid SAR exploration .

Biological Activity

3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid, a derivative of furan, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with substituted phenyl compounds under acidic conditions. For instance, the compound can be synthesized from furan-2-carbaldehyde and malonic acid through a Friedel-Crafts reaction using triflic acid (TfOH) as a catalyst, yielding a product with high purity and yield (92%) .

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity. In vitro studies indicate that this compound effectively inhibits the growth of various bacterial strains, including:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 64 µg/mL.

- Staphylococcus aureus : Effective suppression noted in several studies.

- Candida albicans : Demonstrated antifungal activity at similar concentrations .

The compound's mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways, although the exact mechanisms require further elucidation.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal effects. It has been tested against yeast-like fungi such as Candida albicans, with effective inhibition observed . The compound's structural features contribute to its ability to disrupt fungal cell membranes.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated that this compound had a superior antibacterial effect compared to other derivatives, particularly against Gram-positive and Gram-negative bacteria . -

Mechanistic Insights :

Further investigations into the mechanism of action revealed that the compound might act as a competitive inhibitor of key enzymes involved in bacterial metabolism. This was supported by molecular docking studies that suggested strong binding affinities to target sites within bacterial cells .

Structure-Activity Relationship (SAR)

The biological activity of furan derivatives is often influenced by their structural modifications. For this compound:

- The presence of the furan ring enhances lipophilicity, facilitating better membrane penetration.

- Substituents on the phenyl ring (e.g., methyl groups) can modulate the compound's interaction with biological targets, potentially enhancing its antimicrobial potency .

Summary Table of Biological Activities

| Compound | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | 64 |

| Antifungal | Candida albicans | Not specified | |

| Other furan derivatives | Variable | Various bacteria and fungi | Varies |

Q & A

Q. What are the recommended synthetic routes for 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid, and how can reaction conditions be optimized?

A solvent-free synthesis approach, adapted from analogous compounds, involves the fusion of substituted carboxylic acids with amino acids under controlled thermal conditions. For example, cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid fused with β-amino acids (e.g., 3-aminopropanoic acid) at 150–180°C yields structurally similar propanoic acid derivatives . Optimization steps include:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Purification : Column chromatography using silica gel and ethyl acetate/hexane (1:3 ratio) to isolate the product.

- Yield improvement : Reaction time adjustments (12–24 hours) and inert atmosphere (N₂) to minimize oxidative side reactions.

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Key methods include:

- ¹H/¹³C-NMR : Identify substituent environments (e.g., furan proton signals at δ 6.2–7.4 ppm; methylphenyl protons at δ 2.3–2.5 ppm) .

- IR spectroscopy : Confirm carboxylic acid O–H stretching (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 270 for C₁₄H₁₄O₃) and fragmentation patterns to verify structural integrity .

Q. What are the common impurities or byproducts formed during synthesis, and how can they be mitigated?

Impurities may arise from:

- Incomplete cyclization : Unreacted starting materials (e.g., 4-methylphenyl precursors) detected via HPLC (C18 column, acetonitrile/water mobile phase) .

- Oxidative byproducts : 3-(4-Methylphenyl)propanoic acid derivatives with hydroxyl or ketone groups, minimized by using anhydrous solvents and reducing agents (e.g., NaBH₄) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and biological activity?

The compound’s chiral center (C3) dictates its interaction with enzymes or receptors. For example:

- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to achieve >90% enantiomeric excess (ee) .

- Activity correlation : Compare racemic mixtures vs. enantiopure forms in in vitro assays (e.g., COX-2 inhibition) to assess stereochemical impact .

Q. What methodologies are recommended for evaluating its potential as a bioactive compound in drug discovery?

- In vitro screening : Enzyme inhibition assays (e.g., fluorescence-based COX-2 assays) with IC₅₀ calculations .

- Molecular docking : Simulate binding affinities to target proteins (e.g., prostaglandin synthases) using AutoDock Vina .

- Metabolic profiling : Incubate with liver microsomes to identify phase I/II metabolites (e.g., glucuronidation or sulfation at the furan ring) .

Q. How can researchers resolve contradictions in reported data, such as divergent synthetic yields or biological activity?

- Reproducibility checks : Standardize reaction conditions (solvent purity, temperature gradients) and validate analytical protocols .

- Data triangulation : Cross-reference NMR/LC-MS data with computational models (e.g., DFT calculations for expected spectral peaks) .

- Meta-analysis : Compare impurity profiles (e.g., residual solvents or isomers) across studies to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.